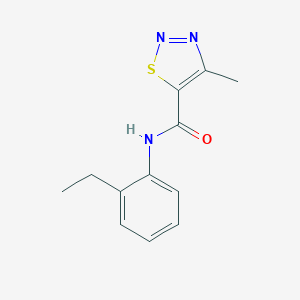

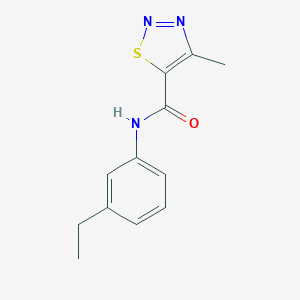

N-(2-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, also known as EPTC, is a pre-emergent herbicide that is widely used in agriculture to control weeds in crops such as corn, soybeans, and wheat. EPTC is a member of the thiadiazole family of herbicides, which are known for their effectiveness against a wide range of weed species. In

Wirkmechanismus

N-(2-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide works by inhibiting the synthesis of fatty acids in plants, which leads to the disruption of cell membrane function and ultimately, plant death. N-(2-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is absorbed by the roots of weeds and translocated to the growing points, where it inhibits the activity of the enzyme acetyl-CoA carboxylase, which is essential for fatty acid synthesis.

Biochemical and Physiological Effects:

N-(2-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been found to have low toxicity to mammals, birds, and aquatic organisms. However, it can be toxic to some non-target plants, such as legumes and alfalfa. N-(2-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is also known to have a short half-life in soil, which means that it breaks down quickly and does not persist in the environment.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a widely used herbicide in agriculture, and its effectiveness has been well-documented in field trials. However, its use in lab experiments can be limited by its low solubility in water and its potential toxicity to some non-target plants. Researchers may need to use higher concentrations of N-(2-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide to achieve the desired effect, which can increase the risk of toxicity.

Zukünftige Richtungen

There are several areas of research that could be explored in relation to N-(2-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. One area is the development of new formulations of N-(2-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide that are more soluble in water and easier to use in lab experiments. Another area is the investigation of the molecular mechanisms involved in N-(2-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide resistance in weeds, which could lead to the development of new herbicides with different modes of action. Finally, research could be conducted to evaluate the potential of N-(2-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide as a tool for sustainable weed management, particularly in organic farming systems.

Conclusion:

In conclusion, N-(2-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a pre-emergent herbicide that has been widely used in agriculture for many years. Its effectiveness against a wide range of weed species has been well-documented, and its mechanism of action has been extensively studied. While N-(2-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has some limitations for use in lab experiments, there are several areas of research that could be explored to further our understanding of this important herbicide.

Synthesemethoden

The synthesis of N-(2-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves the reaction of 2-ethylphenylhydrazine with thiosemicarbazide in the presence of acetic anhydride. The resulting intermediate is then treated with chloroacetyl chloride to produce N-(2-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. The yield of N-(2-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is typically around 70-80%, making it a cost-effective herbicide for farmers.

Wissenschaftliche Forschungsanwendungen

N-(2-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been extensively studied for its herbicidal properties, with numerous research studies conducted to evaluate its effectiveness against different weed species. N-(2-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been found to be particularly effective against annual grasses, such as foxtail and barnyardgrass, as well as broadleaf weeds, such as pigweed and lambsquarters. Research has also shown that N-(2-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can be used in combination with other herbicides to enhance weed control.

Eigenschaften

Produktname |

N-(2-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide |

|---|---|

Molekularformel |

C12H13N3OS |

Molekulargewicht |

247.32 g/mol |

IUPAC-Name |

N-(2-ethylphenyl)-4-methylthiadiazole-5-carboxamide |

InChI |

InChI=1S/C12H13N3OS/c1-3-9-6-4-5-7-10(9)13-12(16)11-8(2)14-15-17-11/h4-7H,3H2,1-2H3,(H,13,16) |

InChI-Schlüssel |

CXLPURQHRMBSJU-UHFFFAOYSA-N |

SMILES |

CCC1=CC=CC=C1NC(=O)C2=C(N=NS2)C |

Kanonische SMILES |

CCC1=CC=CC=C1NC(=O)C2=C(N=NS2)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-Fluorophenyl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286956.png)

![3-(3-Fluorophenyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286957.png)

![3-(3-Fluorophenyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286959.png)

![3-(3-Fluorophenyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286960.png)

![3-(3-Fluorophenyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286965.png)

![3-(3-fluorophenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286967.png)

![6-(4-Fluorobenzyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286970.png)

![3-Benzyl-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286971.png)